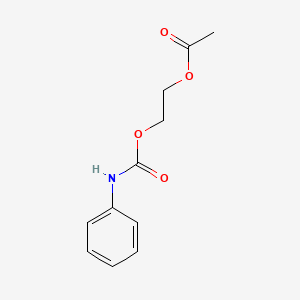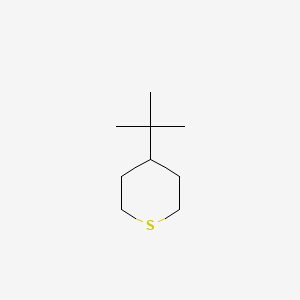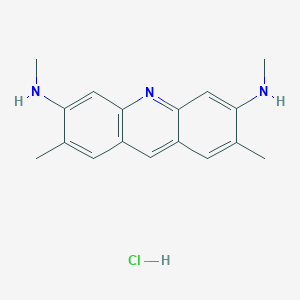![molecular formula C17H24N2 B14744529 (2Z)-4-ethyl-2-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethyl-pyrrole CAS No. 2407-83-2](/img/structure/B14744529.png)
(2Z)-4-ethyl-2-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethyl-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dimethyl-4-ethyl-1H-pyrrole-2-ylmethylene)-3,5-dimethyl-4-ethyl-2H-pyrrole is a complex organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound is notable for its symmetrical structure and the presence of multiple methyl and ethyl groups, which can influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-4-ethyl-1H-pyrrole-2-ylmethylene)-3,5-dimethyl-4-ethyl-2H-pyrrole typically involves the condensation of appropriate pyrrole derivatives. The reaction conditions often include:
Solvents: Commonly used solvents include ethanol, methanol, or dichloromethane.
Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide may be employed to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 50°C to 100°C, to ensure complete condensation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For controlled synthesis and better yield management.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and efficiency.
Purification Techniques: Methods such as recrystallization, distillation, or chromatography are used to purify the final product.
化学反应分析
Types of Reactions
2-(3,5-Dimethyl-4-ethyl-1H-pyrrole-2-ylmethylene)-3,5-dimethyl-4-ethyl-2H-pyrrole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, potentially converting the compound into different derivatives.
Substitution: Halogenation or alkylation reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂) or alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can yield pyrrole-2-carboxylic acid derivatives.
Reduction: Can produce fully saturated pyrrole derivatives.
Substitution: Can result in halogenated or alkylated pyrrole compounds.
科学研究应用
2-(3,5-Dimethyl-4-ethyl-1H-pyrrole-2-ylmethylene)-3,5-dimethyl-4-ethyl-2H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-(3,5-Dimethyl-4-ethyl-1H-pyrrole-2-ylmethylene)-3,5-dimethyl-4-ethyl-2H-pyrrole involves its interaction with specific molecular targets. These interactions can include:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Altering Cellular Processes: Affecting cell proliferation, differentiation, or apoptosis.
相似化合物的比较
Similar Compounds
- 3,5-Dimethyl-4-ethyl-1H-pyrrole-2-carbaldehyde
- 3,5-Dimethyl-4-ethyl-1H-pyrrole-2-carboxylic acid
- 3,5-Dimethyl-4-ethyl-1H-pyrrole-2-methanol
Uniqueness
2-(3,5-Dimethyl-4-ethyl-1H-pyrrole-2-ylmethylene)-3,5-dimethyl-4-ethyl-2H-pyrrole is unique due to its symmetrical structure and the presence of multiple methyl and ethyl groups
属性
CAS 编号 |
2407-83-2 |
|---|---|
分子式 |
C17H24N2 |
分子量 |
256.4 g/mol |
IUPAC 名称 |
(2Z)-4-ethyl-2-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole |
InChI |
InChI=1S/C17H24N2/c1-7-14-10(3)16(18-12(14)5)9-17-11(4)15(8-2)13(6)19-17/h9,18H,7-8H2,1-6H3/b17-9- |
InChI 键 |
QSPGBUOFJNDGBP-MFOYZWKCSA-N |
手性 SMILES |
CCC1=C(/C(=C/C2=C(C(=C(N2)C)CC)C)/N=C1C)C |
规范 SMILES |
CCC1=C(C(=CC2=C(C(=C(N2)C)CC)C)N=C1C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14744468.png)
![[Cyclopropyl(diazo)methyl]benzene](/img/structure/B14744471.png)






![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl-](/img/structure/B14744502.png)



![2-furanylmethyl-[(1S)-3-methyl-1-(4-methylphenyl)but-3-enyl]ammonium](/img/structure/B14744517.png)

